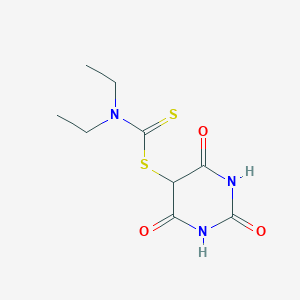
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate, also known as DTC, is a chemical compound that has been extensively studied for its potential application in scientific research. DTC is a dithiocarbamate derivative that has been synthesized through various methods and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and preventing their involvement in various cellular processes. This compound has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which plays a role in the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. This compound has also been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has several advantages for lab experiments. It has a low toxicity profile and can be easily synthesized in the lab. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate. One area of interest is its potential application in the treatment of cancer. Further studies are needed to investigate the mechanism of action of this compound and its potential as a therapeutic agent for cancer. Another area of interest is its potential application in the treatment of inflammation and oxidative stress-related diseases. Future studies are needed to investigate the efficacy and safety of this compound in these conditions.
Conclusion
This compound is a promising chemical compound that has shown potential for various scientific research applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties. This compound has several advantages for lab experiments, including its low toxicity profile and stability under various conditions. However, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Synthesemethoden
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate can be synthesized through various methods, including the reaction of pyrimidine-5-carbonitrile with carbon disulfide, followed by the reaction with diethylamine to produce the desired product. Another method involves the reaction of pyrimidine-5-carbonitrile with thiourea, followed by the reaction with diethylamine and carbon disulfide. The final product is purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been extensively studied for its potential application in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic effects on cancer, inflammation, and oxidative stress.
Eigenschaften
Molekularformel |
C9H13N3O3S2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
(2,4,6-trioxo-1,3-diazinan-5-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H13N3O3S2/c1-3-12(4-2)9(16)17-5-6(13)10-8(15)11-7(5)14/h5H,3-4H2,1-2H3,(H2,10,11,13,14,15) |
InChI-Schlüssel |
ZMIXTWOFJGXDND-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC1C(=O)NC(=O)NC1=O |
Kanonische SMILES |
CCN(CC)C(=S)SC1C(=O)NC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B232347.png)
![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)







![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
